TP-472N (CAS 2080306-24-5) is a highly specific, structurally matched negative control probe engineered for use alongside TP-472, a potent inhibitor of the bromodomain-containing proteins BRD9 and BRD7 [1]. While the active probe TP-472 exhibits nanomolar affinity for BRD9, TP-472N is intentionally designed to lack this binding capability, rendering it inactive against BRD9 at concentrations up to 20 µM . In rigorous epigenetic research and oncological drug discovery workflows, procuring this exact negative control is critical. It allows researchers to definitively isolate target-specific phenotypes—such as SWI/SNF complex modulation or melanoma cell growth inhibition—from generalized chemotype toxicity or off-target interactions [2].
Substituting TP-472N with generic solvent controls (such as DMSO) or unrelated inactive compounds fundamentally compromises assay integrity. Generic vehicles cannot replicate the specific physicochemical properties, cell permeability, and baseline off-target receptor interactions inherent to the TP-472 chemotype [1]. Because the active probe exhibits minor off-target binding to certain non-epigenetic receptors (e.g., PDE isoforms and benzodiazepine receptors), a structurally matched control like TP-472N is required to provide an equivalent background interaction profile [2]. Without TP-472N, researchers risk misattributing broad chemotype-induced cellular stress or generalized toxicity to BRD9/7 inhibition, leading to false-positive target validation in downstream phenotypic or in vivo models [3].
TP-472N demonstrates a complete lack of meaningful binding to BRD9, which is the primary target of its active counterpart[1]. This massive differential ensures that the control compound does not trigger any primary target-mediated pathways.
| Evidence Dimension | BRD9 Binding Affinity (KD) |
| Target Compound Data | > 20 µM (Inactive) |
| Comparator Or Baseline | TP-472 (Active Probe): 33 nM |
| Quantified Difference | >600-fold reduction in target affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) |
Guarantees that any BRD9-driven phenotypic effects observed with the active probe are strictly on-target, validating the assay's primary mechanism.
In addition to BRD9, the active probe TP-472 binds the highly homologous BRD7 protein. TP-472N is engineered to eliminate this secondary binding as well [1].
| Evidence Dimension | BRD7 Binding Affinity (KD) |
| Target Compound Data | Inactive |
| Comparator Or Baseline | TP-472 (Active Probe): 340 nM |
| Quantified Difference | Complete loss of secondary target engagement |
| Conditions | Isothermal Titration Calorimetry (ITC) |
Prevents partial pathway activation in dual-target studies, ensuring a clean negative baseline for PBAF complex research.
Biochemical inactivity translates directly to cellular inactivity. In live-cell target engagement models, TP-472N fails to displace tracers from BRD9, whereas the active probe shows potent intracellular activity [1].
| Evidence Dimension | Cellular BRD9 Target Engagement (EC50) |
| Target Compound Data | Inactive (No displacement) |
| Comparator Or Baseline | TP-472 (Active Probe): 320 nM |
| Quantified Difference | Complete absence of intracellular target occupancy |
| Conditions | Live-cell NanoBRET assay |
Provides a reliable null-signal calibrator for high-throughput cellular screening workflows.
TP-472N shares identical solubility parameters with the active probe, allowing for seamless integration into existing liquid handling and dosing workflows without requiring independent solvent optimization .
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 100 mM (30.64 mg/mL) |
| Comparator Or Baseline | Generic inactive analogs (Variable, often requiring distinct vehicle ratios) |
| Quantified Difference | 1:1 solvent matching with the active probe TP-472 |
| Conditions | Standard laboratory stock solution preparation at -20°C |
Streamlines procurement and assay preparation by allowing identical vehicle controls to be used across all experimental and control cohorts.
Essential for confirming that transcriptional changes or chromatin remodeling effects observed during BAF/PBAF complex studies are specifically driven by BRD9/7 inhibition, rather than off-target chemotype effects [1].
Serves as the mandatory negative control in cell viability and extracellular matrix (ECM) signaling assays to validate the specific anti-tumor efficacy of the TP-472 active probe [2].
Acts as the baseline calibrator for live-cell target engagement assays, establishing the definitive background signal for BRD9 occupancy in high-throughput screening environments [3].
Administered to control cohorts in murine xenograft models to isolate the specific therapeutic index of BRD9/7 inhibition while maintaining equivalent systemic exposure to the core chemical scaffold [2].